Dual FAK/PYK2 Inhibition with Nanomolar Potency: PF-431396 vs. PF-573228 and PF-562271
PF-431396 exhibits potent dual inhibition of FAK and PYK2, with IC50 values of 2 nM and 11 nM, respectively [1]. In contrast, PF-573228 is a selective FAK inhibitor with minimal PYK2 activity (IC50 >1 µM), and PF-562271 shows a distinct potency profile with FAK IC50 of 1.5 nM and PYK2 IC50 of 13 nM [2][3]. This balanced dual potency differentiates PF-431396 from selective FAK inhibitors and provides a unique pharmacological tool.
| Evidence Dimension | Inhibition of FAK and PYK2 kinases |
|---|---|
| Target Compound Data | FAK IC50: 2 nM; PYK2 IC50: 11 nM |
| Comparator Or Baseline | PF-573228: FAK IC50 4 nM, PYK2 IC50 >1 µM [3]; PF-562271: FAK IC50 1.5 nM, PYK2 IC50 13 nM [2] |
| Quantified Difference | PF-431396 is >90-fold more potent against PYK2 than PF-573228; it has a nearly identical PYK2 IC50 to PF-562271 but a ~1.3-fold higher FAK IC50. |
| Conditions | In vitro enzymatic kinase assays. |
Why This Matters
Enables robust, simultaneous investigation of both FAK and PYK2 signaling pathways, a feature not achievable with selective FAK inhibitors or compounds with a highly skewed potency profile.
- [1] Buckbinder L, et al. Proline-rich tyrosine kinase 2 regulates osteoprogenitor cells and bone formation, and offers an anabolic treatment approach for osteoporosis. Proc Natl Acad Sci U S A. 2007 Jun 19;104(25):10619-24. doi: 10.1073/pnas.0701421104 View Source
- [2] AmBeed FAK Inhibitor Comparison Table. PF-431396, PF-562271, PF-573228 IC50 values. View Source
- [3] PMC4423659. TABLE 1. Inhibitor. IC50 values for inhibition of Pyk2 and FAK. View Source
